molecular formula C24H43BF3NO B2924774 (4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium CAS No. 411206-77-4

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium

Cat. No. B2924774
CAS RN: 411206-77-4
M. Wt: 429.42
InChI Key: DCTWGMLLLDCCNZ-UHFFFAOYSA-N
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Description

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium, commonly known as TBTB, is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, odorless, non-toxic compound that is soluble in organic solvents. TBTB has been used in the synthesis of various organic compounds, as well as for the study of biochemical and physiological effects in lab experiments.

Scientific Research Applications

Gold-Catalyzed Cycloisomerization

The compound is relevant in the context of gold-catalyzed reactions, such as the cycloisomerization of 1,5-allenynes to produce cross-conjugated trienes. These reactions proceed through a unique mechanism involving nucleophilic addition and a subsequent hydrogen shift, demonstrating the compound's utility in facilitating complex transformations in organic synthesis (Cheong et al., 2008).

Electrochemical Properties of Tetrasubstituted Tetraphenylethenes

Research into the electrochemical properties of tetrasubstituted tetraphenylethenes has shown the utility of derivatives in understanding electron transfer processes. These studies have implications for the design of materials with specific electronic properties, indicating the broader applicability of such compounds in materials science (Schreivogel et al., 2006).

Trifluoromethoxylation of Aliphatic Substrates

The compound is also utilized in synthetic organic chemistry, specifically in the trifluoromethoxylation of aliphatic substrates. This reaction represents a novel method for introducing trifluoromethoxy groups into organic molecules, showcasing the compound's role in expanding the toolkit for molecular synthesis (Marrec et al., 2010).

Liquid Chromatographic Determination

In analytical chemistry, the compound has been applied in the development of methodologies for the liquid chromatographic determination of organotin compounds. This application underscores its utility in enhancing detection and quantification techniques in environmental and materials science (Compañó et al., 1995).

Anti-Cancer Applications

Explorations into anti-cancer applications have been conducted, particularly in the development of gold(I) phosphine complexes for cancer treatment. These studies reveal the potential of such compounds in therapeutic contexts, indicating their significance beyond traditional chemical synthesis and into biomedicine (Reddy et al., 2017).

Organometallic Chemistry and Catalysis

In organometallic chemistry and catalysis, the compound has been implicated in reactions involving tris(pentafluorophenyl)borane, demonstrating its role in facilitating unique chemical transformations. This highlights its relevance in the development of new catalytic processes that could impact various industrial applications (Erker, 2005).

properties

IUPAC Name

(4-acetylphenyl)-trifluoroboranuide;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C8H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6(13)7-2-4-8(5-3-7)9(10,11)12/h5-16H2,1-4H3;2-5H,1H3/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTWGMLLLDCCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43BF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium

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